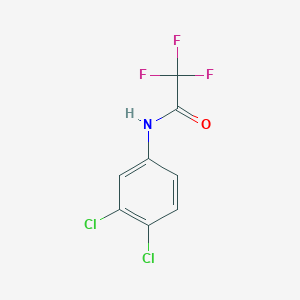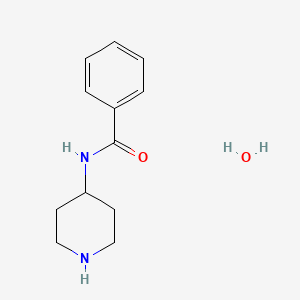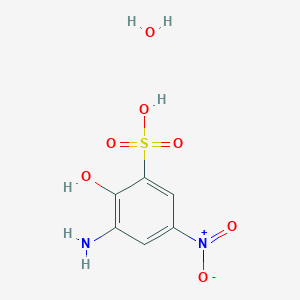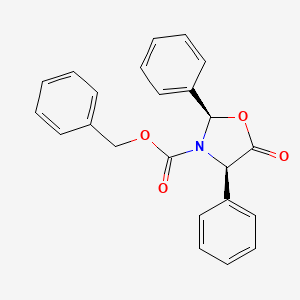
3-Fluoro-4-iodopyridin-2(1H)-one
Vue d'ensemble
Description
“3-Fluoro-4-iodopyridin-2(1H)-one” is a pyridine derivative. Pyridines are aromatic compounds that contain a nitrogen atom in a six-membered ring. The “3-Fluoro-4-iodo” part of the name indicates that there are fluorine and iodine substituents on the pyridine ring. The “2(1H)-one” part suggests the presence of a carbonyl group (=O) at the 2-position of the ring .
Molecular Structure Analysis
The molecular structure of “3-Fluoro-4-iodopyridin-2(1H)-one” would consist of a six-membered aromatic ring (the pyridine) with fluorine and iodine atoms attached at the 3- and 4-positions, respectively, and a carbonyl group at the 2-position .Chemical Reactions Analysis
As a halogenated pyridine derivative, “3-Fluoro-4-iodopyridin-2(1H)-one” could potentially undergo various types of chemical reactions. These might include nucleophilic aromatic substitution reactions (where another atom or group replaces the fluorine or iodine) and reactions at the carbonyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Fluoro-4-iodopyridin-2(1H)-one” would depend on its exact molecular structure. Factors that could be relevant include its polarity (which would affect its solubility in different solvents), its boiling and melting points, and its stability under different conditions .Applications De Recherche Scientifique
FGFR Inhibition for Cancer Therapy
Abnormal activation of the fibroblast growth factor receptor (FGFR) signaling pathway plays a crucial role in various types of tumors. Targeting FGFRs represents an attractive strategy for cancer therapy. Researchers have developed a series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, FGFR2, and FGFR3 . Among these derivatives, compound 4h stands out, exhibiting significant FGFR inhibitory activity. It effectively inhibits breast cancer cell proliferation, induces apoptosis, and suppresses migration and invasion. This research opens up prospects for developing FGFR-targeted therapies.
Radiochemistry and Labeling
Fluorine-18 and iodine-123 are commonly used radionuclides in positron emission tomography (PET) and single-photon emission computed tomography (SPECT), respectively. Researchers may explore radiolabeling 3-Fluoro-4-iodopyridin-2(1H)-one for imaging studies. Its incorporation into specific molecules could enable visualization of biological processes in vivo.
Orientations Futures
The study of new pyridine derivatives like “3-Fluoro-4-iodopyridin-2(1H)-one” is an active area of research in organic chemistry. Such compounds have potential applications in various fields, including medicinal chemistry, materials science, and catalysis. Future research might focus on synthesizing “3-Fluoro-4-iodopyridin-2(1H)-one”, studying its properties, and exploring its potential applications .
Propriétés
IUPAC Name |
3-fluoro-4-iodo-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3FINO/c6-4-3(7)1-2-8-5(4)9/h1-2H,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYXGWYJMOQNGCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1I)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3FINO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-iodopyridin-2(1H)-one | |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(5-Phenyl-1H-pyrrol-2-yl)methyl]-1H-indole](/img/structure/B6335868.png)
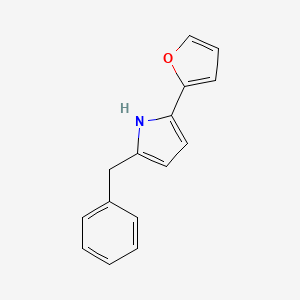
![2-Benzyl-5-[2-(5-benzyl-1H-pyrrol-2-yl)ethyl]-1H-pyrrole](/img/structure/B6335886.png)

